molecular formula C10H8N2O3 B2433327 Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate CAS No. 1375064-44-0

Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate

Cat. No.: B2433327
CAS No.: 1375064-44-0
M. Wt: 204.185
InChI Key: KMCQBXBORMBOTP-UHFFFAOYSA-N
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Description

Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H8N2O3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a pyridine ring attached to an isoxazole ring, making it a unique scaffold for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The isoxazole ring is known to interact with various biological pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate is unique due to the position of the pyridine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 5-pyridin-4-yl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-14-10(13)8-6-9(15-12-8)7-2-4-11-5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCQBXBORMBOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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